STING Activation Potency
In a direct head-to-head cell-based SEAP reporter assay using human THP-1 cells, 4-Chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline (compound 1a) activated STING-dependent signaling with an EC50 of 16.77 ± 3.814 µM, which is approximately 1.8-fold less potent than the endogenous STING ligand 2'3'-cGAMP (EC50 = 9.212 ± 2.229 µM) [1]. This quantitative relationship provides researchers with a defined potency benchmark relative to the physiological agonist.
| Evidence Dimension | STING activation potency (EC50) |
|---|---|
| Target Compound Data | 16.77 ± 3.814 µM |
| Comparator Or Baseline | 2'3'-cGAMP: 9.212 ± 2.229 µM |
| Quantified Difference | 1.8-fold less potent (EC50 ratio = 1.82) |
| Conditions | SEAP reporter assay in human THP-1 cells |
Why This Matters
Knowing the exact EC50 ratio allows investigators to match agonist concentration to desired signal strength, ensuring that observed biological effects are not confounded by potency mismatches when using 2'3'-cGAMP as a positive control.
- [1] Hou H, Yang R, Liu X, Wu X, Zhang S, Chen K, Zheng M. Discovery of triazoloquinoxaline as novel STING agonists via structure-based virtual screening. Bioorganic Chemistry. 2020 Jul;100:103958. View Source
